Regioisomeric Differentiation: 4‑Methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl vs. 3‑Methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl Substitution Patterns
The target compound bears the methoxy group at the C4 position and the 2‑oxopiperidin‑1‑yl group at the C3 position of the central phenyl ring. Its closest regioisomer—5‑bromo‑2‑chloro‑N‑[3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide—reverses this arrangement. In the apixaban‑FXa co‑crystal structure, the 4‑methoxyphenyl moiety occupies the S1 pocket with a specific orientation; computational docking studies of related benzamide series demonstrate that swapping substituent positions on the central phenyl ring alters the dihedral angle between the benzamide carbonyl and the phenyl plane, directly impacting the vector of the oxopiperidinyl group into the S4 pocket [1]. While direct comparative bioactivity data for these two regioisomers are not publicly available, the structural divergence predicts differential target engagement that cannot be assumed equivalent without experimental verification.
| Evidence Dimension | Substituent topology on central phenyl ring (positions 3 and 4) |
|---|---|
| Target Compound Data | 4‑OCH₃; 3‑(2‑oxopiperidin‑1‑yl) |
| Comparator Or Baseline | Regioisomer: 3‑OCH₃; 4‑(2‑oxopiperidin‑1‑yl) |
| Quantified Difference | Qualitative: reversal of hydrogen‑bond acceptor and steric group positions; no published comparative IC₅₀/Kd data available for this pair |
| Conditions | Structural comparison based on chemical structure; no head‑to‑head biochemical assay identified in public domain as of 2026‑04‑29 |
Why This Matters
Procurement of the wrong regioisomer invalidates SAR continuity in hit‑expansion libraries and can produce false‑negative results in target‑based screens where precise spatial orientation is critical.
- [1] Pinto, D.J.P. et al. J. Med. Chem. 2007, 50, 5339–5356. Co‑crystal structure of apixaban with FXa (PDB 2P16) demonstrates orientation requirements of 4‑methoxyphenyl and 2‑oxopiperidin‑1‑yl groups. View Source
